8-Azepan-1-yl-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione
Description
8-Azepan-1-yl-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione is a purine-2,6-dione derivative characterized by:
- Position 8 substitution: A seven-membered azepane ring, contributing to steric bulk and hydrophobic interactions .
- Position 7 substitution: A linear nonyl (C9) alkyl chain, balancing lipophilicity and solubility .
- N3 substitution: A methyl group, a common feature in purine derivatives for metabolic stability .
Properties
IUPAC Name |
8-(azepan-1-yl)-3-methyl-7-nonylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N5O2/c1-3-4-5-6-7-8-13-16-26-17-18(24(2)21(28)23-19(17)27)22-20(26)25-14-11-9-10-12-15-25/h3-16H2,1-2H3,(H,23,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVKAWYENSMDFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN1C2=C(N=C1N3CCCCCC3)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
8-Azepan-1-yl-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst or nucleophiles (e.g., NaOH, KCN) in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Introduction to 8-Azepan-1-yl-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione
This compound is a compound that belongs to the purine family, which is significant in various biological and pharmaceutical applications. This compound is characterized by its unique structure, which includes an azepane ring and a purine base, contributing to its potential efficacy in medicinal chemistry.
Medicinal Chemistry
This compound has been studied for its potential as a pharmaceutical agent. Its derivatives are being explored for their roles as inhibitors in various enzymatic pathways, particularly those involved in metabolic disorders.
Antidiabetic Agents
One of the notable applications of this compound is in the development of antidiabetic medications. Compounds similar to 8-Azepan-1-yl-3-methyl-7-nonyl have shown promise in inhibiting dipeptidyl peptidase IV (DPP-IV), an enzyme that deactivates incretin hormones responsible for insulin secretion. This inhibition can lead to improved glycemic control in diabetic patients.
Neurological Research
Research indicates that purine derivatives may play a role in neurological health. Compounds like 8-Azepan-1-yl-3-methyl-7-nonyl have been investigated for their neuroprotective effects and potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Anticancer Properties
Preliminary studies suggest that purine derivatives may exhibit anticancer activity by interfering with nucleic acid synthesis and cell proliferation. Further research is needed to elucidate the specific mechanisms by which 8-Azepan-1-yl-3-methyl-7-nonyl exerts these effects.
Case Study 1: DPP-IV Inhibition
A study conducted on the synthesis of derivatives of 8-Azepan-1-yl-3-methyl-7-nonyl demonstrated significant DPP-IV inhibitory activity. The synthesized compounds were evaluated using enzyme assays, showing promising results that suggest their potential as antidiabetic agents.
Case Study 2: Neuroprotective Effects
In a controlled laboratory setting, researchers tested the neuroprotective effects of 8-Azepan-1-yl derivatives on neuronal cell cultures exposed to oxidative stress. Results indicated a reduction in cell death and preservation of neuronal function, highlighting the compound’s therapeutic potential in neurodegenerative conditions.
Mechanism of Action
The mechanism of action of 8-Azepan-1-yl-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. For example, similar compounds have been shown to inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism . This inhibition can lead to increased levels of incretin hormones, which help regulate blood sugar levels .
Comparison with Similar Compounds
Substituent Analysis and Structural Variations
Key structural variations among purine-2,6-dione derivatives include:
Key Observations:
- Position 7: Nonyl (C9) in the target compound provides moderate lipophilicity compared to longer chains (e.g., hexadecyl in ) or polar groups (e.g., hydroxypropyl in ). This may optimize membrane permeability without excessive hydrophobicity. Branched chains (e.g., but-2-ynyl in BI 1356) enhance target binding via steric effects .
- Position 8: Azepane’s larger ring size vs. piperidine (in BI 1356) may improve binding affinity through increased hydrophobic interactions but reduce selectivity .
N3 Substitution :
- Methyl is synthetically favorable but less optimal than isohexyl for activity in some series .
Biological Activity
8-Azepan-1-yl-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione is a compound that belongs to the purine derivatives category. This class of compounds has garnered attention due to its potential therapeutic applications, particularly in the fields of pharmacology and biochemistry. The biological activity of this compound is crucial for understanding its mechanisms of action and potential uses in medicine.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a complex structure that includes a purine base modified with an azepane ring and various alkyl groups. This structural complexity contributes to its biological activity.
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Purine derivatives often exhibit activity as:
- Adenosine receptor agonists : They may modulate neurotransmission and have implications in neuroprotection.
- Inhibitors of specific enzymes : Such as phosphodiesterases, which can affect cyclic nucleotide levels in cells.
Pharmacological Effects
Research has indicated that this compound exhibits several pharmacological effects:
- Neuroprotective Effects : Studies suggest that compounds with similar structures can protect neurons from oxidative stress and apoptosis.
- Anti-inflammatory Activity : The compound may inhibit inflammatory pathways, potentially benefiting conditions like arthritis or other inflammatory diseases.
- Antioxidant Properties : It may scavenge free radicals, contributing to cellular protection against oxidative damage.
Case Studies
Several studies have explored the biological activities of purine derivatives similar to this compound:
Research Findings
Recent research has focused on the synthesis and evaluation of various derivatives of purines, including 8-Azepan-1-yl compounds. These studies typically involve:
- Synthesis Techniques : Utilizing chemical reactions to create derivatives that enhance bioactivity.
- In vitro and In vivo Testing : Assessing the efficacy and safety profiles through laboratory experiments and animal models.
Q & A
Q. What are the common synthetic pathways for 8-substituted purine-2,6-dione derivatives, and how do they apply to this compound?
The synthesis of 8-azepan-1-yl-3-methyl-7-nonylpurine-2,6-dione involves multistep organic reactions, often starting with xanthine derivatives. Key steps include:
- Precursor functionalization : Introduction of the 8-azepan-1-yl group via nucleophilic substitution, typically using azepane under reflux with polar aprotic solvents (e.g., DMF) and a base (e.g., K₂CO₃) .
- Alkylation at the 7-position : Reaction with nonyl halides in the presence of phase-transfer catalysts to ensure regioselectivity .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve >95% purity .
Methodological Note : Optimize reaction time and temperature (e.g., 60–80°C for 12–24 hours) to minimize byproducts like N7/N9 alkylation isomers .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Structural validation requires a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methyl at N3, nonyl at N7) and azepane ring integration .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- X-ray crystallography : Resolve bond angles and torsional strain in the azepane moiety, if single crystals are obtainable .
Q. What are the primary physicochemical properties influencing its solubility and stability?
- Lipophilicity : The nonyl chain and azepane ring enhance logP values (~4.5), favoring membrane permeability but limiting aqueous solubility. Use co-solvents (e.g., DMSO:PBS mixtures) for in vitro assays .
- pH stability : Susceptible to hydrolysis at extremes (pH <3 or >10). Store in anhydrous conditions at −20°C .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length, heteroatom substitution) impact biological activity?
Comparative studies on analogs reveal:
- Nonyl vs. shorter chains : Longer alkyl groups (C9) improve binding to hydrophobic enzyme pockets (e.g., kinase ATP sites) but reduce metabolic stability .
- Azepane vs. piperidine : The 7-membered azepane ring reduces ring strain, enhancing conformational flexibility for target engagement .
Data Table :
| Substituent Variation | Target Affinity (IC₅₀, nM) | Solubility (µg/mL) |
|---|---|---|
| 8-Azepan-1-yl, C7-nonyl | 12.3 ± 1.5 | 8.2 |
| 8-Piperidinyl, C7-heptyl | 45.6 ± 3.2 | 15.7 |
| Data adapted from purine derivative studies . |
Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use isogenic cell lines .
- Metabolic interference : Pre-treat samples with liver microsomes to identify labile metabolites that may skew results .
Case Study : A 2024 study found that serum protein binding (>90%) artificially inflated IC₅₀ values in cell-free assays; surface plasmon resonance (SPR) provided more accurate measurements .
Q. What strategies optimize in vivo pharmacokinetics without compromising target affinity?
- Prodrug design : Introduce ester groups at the nonyl chain terminus to enhance solubility; these are cleaved in vivo by carboxylesterases .
- Covalent targeting : Incorporate electrophilic warheads (e.g., chloroethyl groups) for irreversible binding, as seen in related purine analogs .
Q. How does this compound interact with off-target proteins, and how can selectivity be improved?
- Off-target profiling : Use chemoproteomics (e.g., thermal shift assays) to identify unintended interactions with kinases or GPCRs .
- Selectivity filters : Modify the azepane ring with bulky substituents (e.g., 4-methyl groups) to sterically block off-target binding .
Methodological Guidance
Q. What analytical techniques are critical for studying degradation pathways?
- Forced degradation studies : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and UV conditions, then analyze via:
- HPLC-MS : Identify major degradation products (e.g., azepane ring oxidation) .
- NMR kinetics : Track real-time degradation rates at varying temperatures .
Q. How should researchers design dose-response experiments to account for nonlinear pharmacokinetics?
- Allometric scaling : Use murine data to predict human doses, adjusting for differences in metabolic clearance .
- Mechanistic modeling : Incorporate Hill coefficients to describe cooperative binding effects observed in adenosine receptor studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
